molecular formula C5H5ClN2OS B11910194 2-(2-Chlorothiazol-5-yl)acetamide

2-(2-Chlorothiazol-5-yl)acetamide

Cat. No.: B11910194
M. Wt: 176.62 g/mol
InChI Key: HPGPZVHSENTXRF-UHFFFAOYSA-N
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Description

2-(2-Chlorothiazol-5-yl)acetamide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products. The compound this compound has a molecular formula of C5H5ClN2OS and a molecular weight of 176.62 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(2-Chlorothiazol-5-yl)acetamide typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea with chloroacetone, followed by acidic treatment, Sandmeyer reaction, and chlorination . The reaction conditions are carefully controlled to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorothiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Chlorothiazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and biocides

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: 2-(2-Chlorothiazol-5-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C5H5ClN2OS

Molecular Weight

176.62 g/mol

IUPAC Name

2-(2-chloro-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C5H5ClN2OS/c6-5-8-2-3(10-5)1-4(7)9/h2H,1H2,(H2,7,9)

InChI Key

HPGPZVHSENTXRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CC(=O)N

Origin of Product

United States

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